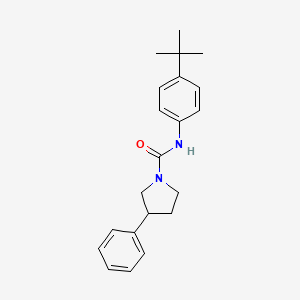

![molecular formula C17H13F3N2O B2604613 2-(1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 329777-45-9](/img/structure/B2604613.png)

2-(1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Vue d'ensemble

Description

2-(1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research to study the biological functions of nuclear factor-kappa B (NF-κB) signaling pathway.

Applications De Recherche Scientifique

Pharmacodynamics and Pharmacokinetics

Acetaminophen is known for its analgesic and antipyretic effects, with its action primarily in the central nervous system. The drug's metabolism involves conversion into various metabolites, some of which can have toxic effects, especially in overdose situations. Research has delved into understanding these metabolic pathways to mitigate risks and enhance therapeutic efficacy (Li-zi Zhao & G. Pickering, 2011).

Toxicological Studies

Toxicological studies of acetaminophen and its derivatives focus on the effects of overdose and long-term use, including liver toxicity, which is a significant concern. These studies aim to understand the mechanisms of toxicity to develop safer drugs and identify potential antidotes for overdose situations. The variability in metabolism among individuals and populations also receives attention, suggesting personalized medicine approaches for safer use (R. Tittarelli et al., 2017).

Therapeutic Potential

Beyond its well-known use for pain and fever, acetaminophen's derivatives and related compounds are explored for various potential therapeutic applications. This includes research into novel mechanisms of action, such as effects on neurotransmitter systems, and exploring uses in conditions like neurodevelopmental disorders and cardiovascular diseases. The aim is to broaden the therapeutic applications of these compounds while ensuring safety and efficacy (N. Ohashi & T. Kohno, 2020).

Environmental Impact and Removal Technologies

The presence of acetaminophen and its metabolites in the environment, particularly in water sources, has raised concerns. Research into removal technologies and the environmental impact of these compounds is critical. This includes studies on the degradation products of acetaminophen in various environmental compartments and the development of effective removal strategies from water to prevent ecological and human health impacts (Hoang Nhat Phong Vo et al., 2019).

Propriétés

IUPAC Name |

2-indol-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O/c18-17(19,20)13-5-3-6-14(10-13)21-16(23)11-22-9-8-12-4-1-2-7-15(12)22/h1-10H,11H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZJAEUGIDIWED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]prop-2-enamide](/img/structure/B2604532.png)

![N-[1-(1,3-Benzothiazol-2-yl)ethyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2604537.png)

![2-(3-chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2604540.png)

![Ethyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamido)propanoate](/img/structure/B2604541.png)

![3-[4-(2,5-difluorobenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2604545.png)

![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2604546.png)

![{[5-(4-Bromophenyl)furan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2604548.png)